molecular formula C21H11BrN6O4 B7498099 1-(4-bromophenyl)-2-(3,5-dinitrophenyl)-1H-imidazo[4,5-b]quinoxaline

1-(4-bromophenyl)-2-(3,5-dinitrophenyl)-1H-imidazo[4,5-b]quinoxaline

Cat. No. B7498099
M. Wt: 491.3 g/mol
InChI Key: PKNFWODRHBZJRF-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-2-(3,5-dinitrophenyl)-1H-imidazo[4,5-b]quinoxaline is a compound that has been extensively studied for its potential as a therapeutic agent. It belongs to the class of imidazoquinoxalines and has been found to exhibit a range of biological activities.

Scientific Research Applications

1-(4-bromophenyl)-2-(3,5-dinitrophenyl)-1H-imidazo[4,5-b]quinoxaline has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. Studies have shown that the compound can inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been found to exhibit anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-2-(3,5-dinitrophenyl)-1H-imidazo[4,5-b]quinoxaline is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes involved in cell proliferation and inflammation. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
1-(4-bromophenyl)-2-(3,5-dinitrophenyl)-1H-imidazo[4,5-b]quinoxaline has been found to exhibit a range of biochemical and physiological effects. Studies have shown that the compound can inhibit the activity of certain enzymes involved in cell proliferation and inflammation. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, the compound has been found to exhibit anti-microbial properties, making it a potential candidate for the treatment of infectious diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(4-bromophenyl)-2-(3,5-dinitrophenyl)-1H-imidazo[4,5-b]quinoxaline is its potential as a therapeutic agent. The compound has been found to exhibit a range of biological activities, making it a promising candidate for the development of new drugs. However, there are also some limitations associated with the use of this compound in lab experiments. For example, the compound is highly toxic and can be difficult to handle. In addition, its mechanism of action is not fully understood, making it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on 1-(4-bromophenyl)-2-(3,5-dinitrophenyl)-1H-imidazo[4,5-b]quinoxaline. One area of focus could be the development of new drugs based on this compound. Studies could also be conducted to further elucidate the mechanism of action of the compound and to identify its molecular targets. In addition, the compound could be studied for its potential as a treatment for infectious diseases, such as bacterial and viral infections. Finally, more research could be conducted to explore the potential of this compound as a therapeutic agent for various types of cancer.

Synthesis Methods

The synthesis of 1-(4-bromophenyl)-2-(3,5-dinitrophenyl)-1H-imidazo[4,5-b]quinoxaline has been extensively studied. One of the most commonly used methods involves the reaction of 4-bromoaniline and 3,5-dinitrobenzaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then treated with 2-nitrobenzyl bromide and potassium carbonate to obtain the final compound. Other methods that have been reported include the use of palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis.

properties

IUPAC Name

3-(4-bromophenyl)-2-(3,5-dinitrophenyl)imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11BrN6O4/c22-13-5-7-14(8-6-13)26-20(12-9-15(27(29)30)11-16(10-12)28(31)32)25-19-21(26)24-18-4-2-1-3-17(18)23-19/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNFWODRHBZJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=N2)N(C(=N3)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11BrN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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